1-O-decyl 6-O-dodecyl 2,2,3-trimethylhexanedioate
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Overview
Description
Decyl dodecyl trimethyladipate is a chemical compound with the molecular formula C31H60O4 . It is an ester formed from the reaction of decyl alcohol, dodecyl alcohol, and trimethyladipic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl dodecyl trimethyladipate is synthesized through esterification, where decyl alcohol and dodecyl alcohol react with trimethyladipic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of decyl dodecyl trimethyladipate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to increase the reaction rate and yield. After the reaction, the product is purified using distillation and other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Decyl dodecyl trimethyladipate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, decyl dodecyl trimethyladipate can be hydrolyzed to produce decyl alcohol, dodecyl alcohol, and trimethyladipic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize decyl dodecyl trimethyladipate, leading to the formation of carboxylic acids.
Major Products Formed
Hydrolysis: Decyl alcohol, dodecyl alcohol, and trimethyladipic acid.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Decyl dodecyl trimethyladipate has several applications in scientific research:
Chemistry: It is used as a solvent and plasticizer in polymer chemistry. Its unique properties make it suitable for modifying the physical properties of polymers.
Biology: It is used in the formulation of biological buffers and detergents for protein extraction and purification.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: It is used in the production of cosmetics, lubricants, and coatings due to its excellent emollient and lubricating properties
Mechanism of Action
The mechanism of action of decyl dodecyl trimethyladipate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it enhances the absorption of hydrophobic drugs by increasing membrane permeability. Additionally, its interaction with proteins can aid in their solubilization and stabilization, making it valuable in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Decyl trimethyladipate
- Dodecyl trimethyladipate
- Tetradecyl trimethyladipate
Comparison
Decyl dodecyl trimethyladipate is unique due to its combination of decyl and dodecyl chains, which provides a balance of hydrophobicity and flexibility. Compared to decyl trimethyladipate and dodecyl trimethyladipate, it offers better solubility and compatibility with a wider range of solvents and polymers. Tetradecyl trimethyladipate, on the other hand, has a longer chain length, which can result in higher viscosity and lower solubility .
Properties
Molecular Formula |
C31H60O4 |
---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
1-O-decyl 6-O-dodecyl 2,2,3-trimethylhexanedioate |
InChI |
InChI=1S/C31H60O4/c1-6-8-10-12-14-16-17-19-20-22-26-34-29(32)25-24-28(3)31(4,5)30(33)35-27-23-21-18-15-13-11-9-7-2/h28H,6-27H2,1-5H3 |
InChI Key |
CFMBRMRAFRPVRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCC(C)C(C)(C)C(=O)OCCCCCCCCCC |
Origin of Product |
United States |
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